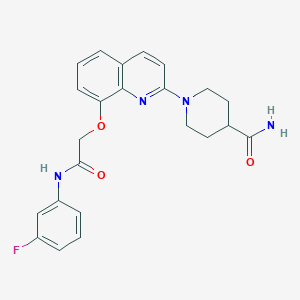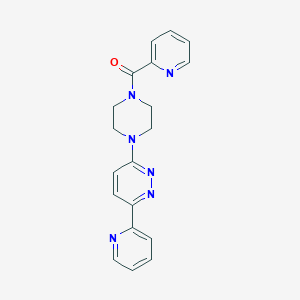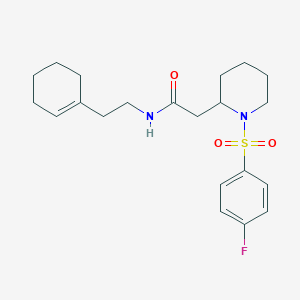![molecular formula C7H14ClN3O B2560414 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride CAS No. 1909327-03-2](/img/structure/B2560414.png)
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride, also known as VU0456810, is a novel compound that has been developed for use in scientific research. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is expressed in the central nervous system. The modulation of mGluR4 has been shown to have potential therapeutic effects in a number of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Mechanism of Action
The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is through positive allosteric modulation of mGluR4. This receptor is a member of the metabotropic glutamate receptor family, which are G protein-coupled receptors that are activated by the neurotransmitter glutamate. The activation of mGluR4 has been shown to have a number of effects on neuronal function, including the regulation of dopamine release and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride are primarily related to its modulation of mGluR4. This receptor is expressed in a number of regions of the brain, including the striatum, cerebellum, and hippocampus. The activation of mGluR4 has been shown to have a number of effects on neuronal function, including the regulation of dopamine release and the modulation of synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride in lab experiments is its specificity for mGluR4. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other mGluR4 modulators. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
Future Directions
There are a number of future directions for research on 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride and its effects on mGluR4. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. For example, further studies could investigate the effects of this compound on cognitive function in animal models of Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR4 modulators, which could improve the efficacy of this approach for treating neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is a complex process that involves several steps. The first step is the synthesis of the starting material, which is 2-amino-5-chlorobenzonitrile. This is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with 3-aminocyclohex-2-enone to form the desired product, 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Scientific Research Applications
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride has been used extensively in scientific research to study the role of mGluR4 in various neurological and psychiatric disorders. One study showed that the compound was able to reduce the severity of motor symptoms in a mouse model of Parkinson's disease by increasing the activity of mGluR4 in the striatum. Another study demonstrated that the compound was able to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c8-7(9)10-3-5-1-2-6(4-10)11-5;/h5-6H,1-4H2,(H3,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOCXXNTPIJFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide](/img/structure/B2560331.png)

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)
![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]propanamide](/img/structure/B2560336.png)

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560340.png)

![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2560345.png)


![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2560354.png)